

# SHP389 (TNO155): A Novel SHP2 Inhibitor Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling and a key regulator of the tumor microenvironment (TME).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular proliferation, survival, and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2] [3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various solid tumors and hematological malignancies.[2][4] SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of SHP2 currently under clinical investigation.[5][6] This technical guide provides a comprehensive overview of SHP389 and its effects on the TME, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing critical signaling pathways and workflows.

### Introduction to SHP2 and its Role in Cancer

SHP2 is a ubiquitously expressed phosphatase that integrates signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[2][3] It acts as a critical signaling hub, modulating pathways that are frequently hyperactivated in cancer, such as those driven by EGFR, KRAS, and BRAF mutations.[1][4] Beyond its cell-intrinsic roles in promoting tumor growth, SHP2 is a key regulator of the immune landscape within the TME. [1] It is involved in the PD-1/PD-L1 immune checkpoint pathway, influencing T-cell activation



and exhaustion.[5][7] Furthermore, SHP2 signaling can modulate the function of various immune cells, including macrophages and myeloid-derived suppressor cells (MDSCs), often contributing to an immunosuppressive TME that fosters tumor progression and resistance to therapy.[8][9] The dual role of SHP2 in both tumor cell proliferation and immune evasion makes it a compelling therapeutic target in oncology.[10]

# SHP389 (TNO155): A Potent and Selective Allosteric SHP2 Inhibitor

**SHP389** (TNO155) is an orally bioavailable, allosteric inhibitor that locks SHP2 in an auto-inhibited conformation.[5][10] This mechanism of action provides high selectivity and potent inhibition of SHP2 activity.[5] Preclinical studies have demonstrated that TNO155 can effectively block RTK signaling and exhibits anti-tumor activity in various cancer models.[11]

### Effects of SHP389 on the Tumor Microenvironment

SHP2 inhibition by agents like **SHP389** instigates a multi-faceted remodeling of the TME, impacting both innate and adaptive immune responses.

#### **Modulation of T-Cell Function**

SHP2 is a crucial downstream effector of the PD-1 signaling pathway, which is a major immune checkpoint that suppresses T-cell activity.[7] Inhibition of SHP2 can augment CD8+ cytotoxic T-cell mediated anti-tumor immunity.[10] Preclinical studies with SHP2 inhibitors have shown increased production of effector cytokines such as IFN-y and granzyme B by tumor-infiltrating CD8+ T-cells.[10]

# Repolarization of Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages are a key component of the TME and can exist in either a proinflammatory (M1) or an anti-inflammatory, pro-tumoral (M2) state. SHP2 signaling has been implicated in promoting the M2-like phenotype of TAMs.[12] Inhibition of SHP2 can lead to the repolarization of TAMs from an M2 to an M1 phenotype, thereby enhancing their anti-tumor functions.[13][14]



## Impact on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. SHP2 signaling is involved in the differentiation and function of myeloid cells.[8][15] Inhibition of SHP2 has the potential to reduce the accumulation and suppressive activity of MDSCs within the TME.[8]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of SHP2 inhibitors, including **SHP389** (TNO155).

Table 1: Clinical Trial Data for TNO155 (SHP389)



| Parameter                                                               | Value                                                                                                                    | Study/Reference |
|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------------|
| Phase I Monotherapy<br>(NCT03114319)                                    |                                                                                                                          |                 |
| Number of Patients                                                      | 118                                                                                                                      | [1][4]          |
| Common Cancer Types                                                     | Colorectal (54%), GIST (16%),<br>NSCLC (12%)                                                                             |                 |
| Dosing Schedules                                                        | 1.5-70 mg QD (2w on/1w off),<br>30-50 mg BID (2w on/1w off),<br>30-60 mg QD (3w on/1w off),<br>40 or 50 mg QD continuous |                 |
| Most Common Treatment-<br>Related AEs (All Grades)                      | Increased blood CPK (28%),<br>peripheral edema (26%),<br>diarrhea (26%), acneiform<br>dermatitis (23%)                   | [1]             |
| Best Observed Response                                                  | Stable Disease (SD) in 20% of patients                                                                                   | [1][4]          |
| Target Inhibition (≥50% reduction in DUSP6 expression)                  | 60% of patients at doses ≥20 mg/day                                                                                      | [1]             |
| Phase Ib Combination with<br>Spartalizumab (anti-PD-1)<br>(NCT04000529) |                                                                                                                          |                 |
| Number of Patients (all doses)                                          | 57                                                                                                                       | [3]             |
| Disease Control Rate (DCR)                                              | 26.3%                                                                                                                    | [3]             |
| Partial Response (PR) Rate                                              | 1.8%                                                                                                                     | [3]             |
| Phase Ib Combination with JDQ433 (KRAS G12C inhibitor) (NCT04699188)    |                                                                                                                          |                 |
| Disease Control Rate (DCR)                                              | 83.3%                                                                                                                    | [16]            |



Table 2: Preclinical Data for SHP2 Inhibitors (SHP099)

| Parameter                                                                     | Finding                               | Model System                                               | Reference |
|-------------------------------------------------------------------------------|---------------------------------------|------------------------------------------------------------|-----------|
| Effect on CD8+ T-cells                                                        |                                       |                                                            |           |
| IFN-y and Granzyme<br>B production in tumor-<br>infiltrating CD8+ T-<br>cells | Increased                             | CT-26 colon cancer<br>xenograft                            | [10]      |
| Proliferation of CD8+ T-cells in co-culture with tumor spheroids              | Increased                             | OVCAR-8 ovarian<br>cancer cells co-<br>cultured with PBMCs | [17]      |
| Effect on<br>Macrophages                                                      |                                       |                                                            |           |
| M1 macrophage<br>markers (iNOS, CD86,<br>TNF-α, IL-1β)                        | Decreased with SHP2 inhibition        | LPS-induced BV2 microglial cells                           | [14]      |
| M2 macrophage<br>markers (Arg-1,<br>CD163)                                    | Increased with SHP2 inhibition        | LPS-induced BV2<br>microglial cells                        | [14]      |
| In Vivo Tumor Growth                                                          |                                       |                                                            |           |
| Tumor Growth Inhibition                                                       | Significant reduction in tumor volume | CT-26 colon cancer xenograft                               | [10]      |
| Combination with anti-<br>PD-1 antibody                                       | Synergistic tumor growth inhibition   | MC-38 and CT-26<br>colon cancer<br>xenograft models        | [10]      |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the context of SHP2 inhibitor research.



# Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify and phenotype immune cell populations within the tumor.

#### Protocol:

- Tumor Dissociation: Freshly resected tumor tissue is mechanically minced and enzymatically digested (e.g., using a tumor dissociation kit) to obtain a single-cell suspension.
- · Cell Staining:
  - Cells are washed and resuspended in FACS buffer (PBS with 2% FBS).
  - A viability dye is added to exclude dead cells.
  - Cells are incubated with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) for 30 minutes at 4°C in the dark.
- Intracellular Staining (for cytokines):
  - For cytokine analysis (e.g., IFN-γ, Granzyme B), cells are stimulated ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
  - After surface staining, cells are fixed and permeabilized using a fixation/permeabilization buffer.
  - Cells are then incubated with antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.
- Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software to gate on specific cell populations and quantify marker expression.

### **Macrophage Polarization Assay**

Objective: To assess the effect of SHP2 inhibition on macrophage polarization.



#### Protocol:

- Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are isolated by plastic adherence and differentiated into macrophages by culturing in the presence of M-CSF (for M2 polarization) or GM-CSF (for M1 polarization) for 6-7 days.
- Polarization and Treatment:
  - On day 7, macrophages are treated with polarizing stimuli: LPS and IFN-γ for M1 polarization, or IL-4 and IL-13 for M2 polarization.
  - The SHP2 inhibitor (e.g., SHP389) or vehicle control is added concurrently with the polarizing stimuli.
- Analysis of Polarization Markers: After 24-48 hours, macrophage polarization is assessed by:
  - Flow Cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.
  - qPCR: Measuring the mRNA expression of M1 (e.g., INOS, TNF) and M2 (e.g., ARG1, MRC1) signature genes.
  - ELISA: Quantifying the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines
    in the culture supernatant.

### Western Blot for p-ERK

Objective: To measure the inhibition of RAS-MAPK signaling.

#### Protocol:

- Cell Lysis: Cancer cells are treated with the SHP2 inhibitor or vehicle for the desired time.
   Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Western Blotting:



- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.
- The membrane is incubated with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
- After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed with an antibody against total ERK as a loading control. Band intensities are quantified using densitometry software.

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to **SHP389**'s mechanism of action.





Click to download full resolution via product page

Caption: SHP2 in the RAS-MAPK Signaling Pathway.





Click to download full resolution via product page

Caption: SHP2 in the PD-1 Immune Checkpoint Pathway.





Click to download full resolution via product page

Caption: Experimental Workflow for Macrophage Polarization Assay.

#### **Conclusion and Future Directions**

SHP389 (TNO155) represents a promising therapeutic agent that targets both the intrinsic oncogenic signaling of cancer cells and the immunosuppressive tumor microenvironment. Its ability to modulate key immune cell populations, including T-cells and macrophages, positions it as a valuable component of combination therapies, particularly with immune checkpoint inhibitors and other targeted agents. The ongoing clinical trials will further elucidate the safety and efficacy of SHP389 in various cancer types and combination regimens. Future research should continue to explore the complex interplay between SHP2 inhibition and the diverse



cellular and molecular components of the TME to identify predictive biomarkers and optimize treatment strategies for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MDSC Isolation and T Cell Suppression Assay [bio-protocol.org]
- 2. Monitoring cancer cell invasion and T-cell cytotoxicity in 3D culture PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to assess the suppression of T-cell proliferation by human MDSC PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage Polarization Assay [bio-protocol.org]
- 5. Use of quantitative real-time PCR to determine immune cell density and cytokine gene profile in the tumor microenvironment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. MDSC suppression [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Macrophage Polarization Assay Creative Biolabs [macrophage.creative-biolabs.com]



- 16. A Three-Dimensional Co-culture Model of Infiltrating T Cells in Tumor Spheroids [jove.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SHP389 (TNO155): A Novel SHP2 Inhibitor Reshaping the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143749#shp389-and-its-effects-on-the-tumor-microenvironment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com